![molecular formula C17H30Si2 B14248291 [(2-Phenylcyclopropane-1,1-diyl)bis(methylene)]bis(trimethylsilane) CAS No. 392251-04-6](/img/structure/B14248291.png)
[(2-Phenylcyclopropane-1,1-diyl)bis(methylene)]bis(trimethylsilane)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Bis(trimethylsilylmethyl)-2-phenylcyclopropane is an organosilicon compound characterized by the presence of two trimethylsilylmethyl groups attached to a cyclopropane ring, which also bears a phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,1-Bis(trimethylsilylmethyl)-2-phenylcyclopropane typically involves the reaction of phenylcyclopropane with trimethylsilylmethyl reagents under specific conditions. One common method includes the use of trimethylsilylmethyl lithium or trimethylsilylmethyl magnesium chloride as the silylating agents. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference. The reaction temperature is maintained at low to moderate levels to ensure the stability of the intermediates and the final product .
Industrial Production Methods: While the industrial production methods for this specific compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. The use of continuous flow reactors and automated systems could further enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 1,1-Bis(trimethylsilylmethyl)-2-phenylcyclopropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically under anhydrous conditions.
Substitution: Halogens, organometallic reagents, under controlled temperature and inert atmosphere.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silyl ethers or silanols, while reduction can produce silyl-substituted hydrocarbons .
Aplicaciones Científicas De Investigación
1,1-Bis(trimethylsilylmethyl)-2-phenylcyclopropane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a building block for pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1,1-Bis(trimethylsilylmethyl)-2-phenylcyclopropane involves its interaction with various molecular targets and pathways. The trimethylsilylmethyl groups can undergo cleavage to release reactive intermediates, which can then participate in further chemical reactions. The phenyl group provides additional stability and reactivity, allowing the compound to engage in diverse chemical processes .
Comparación Con Compuestos Similares
- 1,1-Bis(trimethylsilyl)-2-phenylcyclopropane
- 1,1-Bis(trimethylsilylmethyl)cyclopropane
- 1,1-Bis(trimethylsilylmethyl)-2-methylcyclopropane
Comparison: 1,1-Bis(trimethylsilylmethyl)-2-phenylcyclopropane is unique due to the presence of both trimethylsilylmethyl and phenyl groups on the cyclopropane ring. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, compared to similar compounds that lack either the phenyl group or the trimethylsilylmethyl groups .
Propiedades
Número CAS |
392251-04-6 |
|---|---|
Fórmula molecular |
C17H30Si2 |
Peso molecular |
290.6 g/mol |
Nombre IUPAC |
trimethyl-[[2-phenyl-1-(trimethylsilylmethyl)cyclopropyl]methyl]silane |
InChI |
InChI=1S/C17H30Si2/c1-18(2,3)13-17(14-19(4,5)6)12-16(17)15-10-8-7-9-11-15/h7-11,16H,12-14H2,1-6H3 |
Clave InChI |
ZCVHRTLZENDEQO-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)CC1(CC1C2=CC=CC=C2)C[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


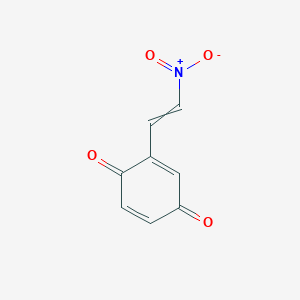
![3-[1-(2-Ethoxy-2-oxoethyl)piperidin-4-yl]propanoic acid;hydrochloride](/img/structure/B14248210.png)
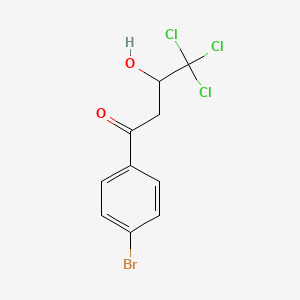
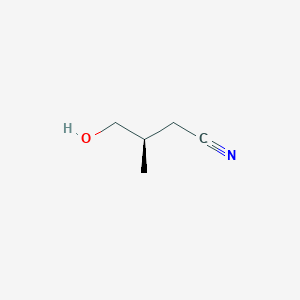
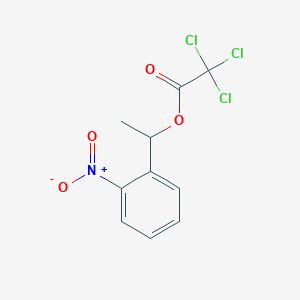
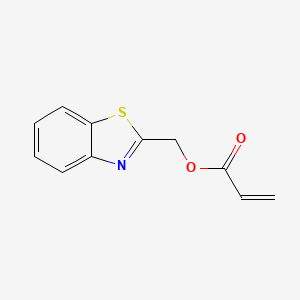
![4-{[11-(Pentamethyldisiloxanyl)undecyl]oxy}benzoic acid](/img/structure/B14248235.png)
![4-(3-Methylphenyl)-5-[2-(4-methyl-1-piperazinyl)-4-pyridyl]-2-(4-methylsulfonylphenyl)-1,3-thiazole](/img/structure/B14248238.png)
![1H-4,7-Methano-1,2,3-triazolo[4,5-E][1,3]diazepine](/img/structure/B14248244.png)
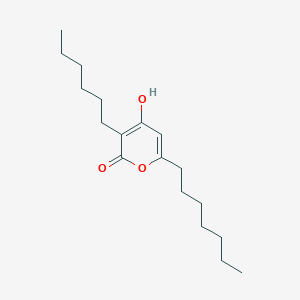
![N-Acetyl-S-{2-[(2-hydroxyethyl)amino]-2-oxoethyl}-L-cysteine](/img/structure/B14248254.png)
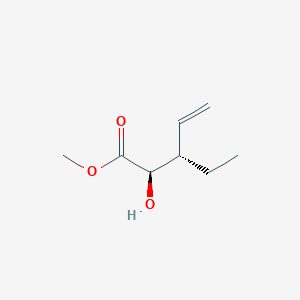
![2-[(2-Hydroxy-4,6-dimethoxyphenyl)sulfanyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14248266.png)
![2H-1-Benzopyran-2-one, 6-methyl-4-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B14248286.png)
